(E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid
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Overview
Description
(E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes a nitro group, an amino group, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a methyl-substituted aromatic compound, followed by amination and subsequent coupling with a butenoic acid derivative. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
(E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and amino groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitro-substituted aromatic amines and butenoic acid derivatives. Examples include:
- 4-Nitroaniline
- 2-Methyl-3-nitrobenzoic acid
- 4-Oxo-2-butenoic acid derivatives .
Uniqueness
What sets (E)-4-(2-Methyl-3-nitroanilino)-4-oxo-2-butenoic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H10N2O5 |
---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
(E)-4-(2-methyl-3-nitroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10N2O5/c1-7-8(3-2-4-9(7)13(17)18)12-10(14)5-6-11(15)16/h2-6H,1H3,(H,12,14)(H,15,16)/b6-5+ |
InChI Key |
VGTIHPBDEOOTNO-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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